molecular formula C16H18F3NO2S B2974145 3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane CAS No. 2309773-72-4

3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane

Cat. No.: B2974145
CAS No.: 2309773-72-4
M. Wt: 345.38
InChI Key: LCYISIAWDJKHSA-UHFFFAOYSA-N
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Description

3-Methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane is a structurally complex tropane derivative characterized by its bicyclic 8-azabicyclo[3.2.1]octane core. This scaffold is historically significant due to its presence in cocaine and related dopamine transporter (DAT) inhibitors like WIN35,428 . The compound features a 3-methylidene group (introducing rigidity and planar geometry) and an 8-aryl methanesulfonyl substituent with a trifluoromethyl moiety.

Properties

IUPAC Name

3-methylidene-8-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3NO2S/c1-11-7-14-5-6-15(8-11)20(14)23(21,22)10-12-3-2-4-13(9-12)16(17,18)19/h2-4,9,14-15H,1,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYISIAWDJKHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of chiral starting materials or desymmetrization processes starting from achiral tropinone derivatives . The reaction conditions often involve the use of specific catalysts and reagents to ensure the stereochemical control necessary for the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the consistency and purity of the final product. This often requires optimization of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octane framework has been extensively modified to optimize pharmacological properties. Below is a comparative analysis of key analogs, focusing on structural variations and their implications:

Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name 3-Position Substituent 8-Position Substituent Key Biological Activity/Properties References
Target Compound 3-Methylidene [3-(Trifluoromethyl)phenyl]methanesulfonyl Potential DAT inhibition (hypothesized)
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(p-tolyloxy)-8-azabicyclo[3.2.1]octane (33) 4-Methylphenoxy 3,5-Dimethylpyrazole sulfonamide Non-opioid analgesic candidate
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate (Troparil) Phenyl Methyl ester at 2-position DAT inhibitor (clinical relevance)
8-Methyl-3-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octan-3-ol 4-(Trifluoromethyl)phenyl Methyl Dopaminergic activity (structural analog)
3-(Diphenylmethoxy)-8-methyl-8-azabicyclo[3.2.1]octane (Benztropine analog) Diphenylmethoxy Methyl Anticholinergic/DAT inhibition
3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane Triazolyl Unsubstituted CCR5/Mu opioid receptor modulation

Key Findings from Structural Comparisons

Role of the 3-Position Substituent: Methylidene vs. Aromatic vs. Heterocyclic Substituents: Troparil’s 3-phenyl group is critical for DAT binding , while triazolyl substituents (e.g., ) enable bivalent receptor interactions .

Impact of the 8-Position Substituent: Sulfonamides vs. Esters: Sulfonamides (e.g., target compound, compound 33) exhibit superior metabolic stability over esters (e.g., Troparil), which are prone to hydrolysis . Trifluoromethyl Enhancement: The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5 predicted), favoring CNS penetration compared to non-fluorinated analogs .

Tropane Core Modifications :

  • N-Methylation : 8-Methyl derivatives (e.g., Troparil, Benztropine analogs) show enhanced DAT affinity but reduced selectivity due to anticholinergic effects .
  • Spiro and Bivalent Ligands : Compounds with spiro-oxirane or dual-targeting moieties (e.g., ) demonstrate multifunctional pharmacology but increased synthetic complexity .

Biological Activity

3-methylidene-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane is a bicyclic compound characterized by a complex molecular structure that includes a nitrogen atom and various functional groups. This compound, identified by its CAS number 2309773-72-4, has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H18F3NO2SC_{16}H_{18}F_{3}NO_{2}S, with a molecular weight of 345.38 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors influencing biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₈F₃NO₂S
Molecular Weight345.38 g/mol
CAS Number2309773-72-4
SMILESC=C1CC2CCC(C1)N2S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F

Currently, there is no well-documented mechanism of action for this specific compound in the scientific literature. However, similar compounds in the azabicyclo family have been studied for their interactions with neurotransmitter transporters, such as dopamine (DAT) and serotonin (SERT) transporters.

Biological Activity

Research on related azabicyclo compounds has shown promising biological activities, particularly in neuropharmacology. For instance, studies have indicated that derivatives of 8-azabicyclo[3.2.1]octane exhibit significant binding affinity to DAT and SERT, which are critical for the regulation of neurotransmitter levels in the brain.

Case Studies

  • Dopamine Transporter Affinity : A study focusing on various 8-azabicyclo derivatives found that certain modifications led to enhanced selectivity and potency at the dopamine transporter (DAT), with some compounds exhibiting Ki values as low as 4 nM . This suggests that structural features similar to those in this compound could also confer similar biological effects.
  • Anti-Parkinsonism Activity : In a study examining anti-Parkinsonian effects, certain azabicyclo derivatives were shown to significantly reduce drug-induced catatonia in animal models, indicating potential therapeutic applications for neurodegenerative diseases .

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